S-Methyldihydroziprasidone

Drug Metabolism Enzyme Kinetics In Vitro ADME

Quantifying ziprasidone's major circulating metabolite demands a reference standard that cannot be substituted by other metabolites or the parent drug. S-Methyldihydroziprasidone (SMDZ) accounts for ~2/3 of ziprasidone clearance and is essential for bioequivalence trials and therapeutic drug monitoring. - Structurally confirmed for unambiguous LC-MS/MS detection via distinct chromatographic properties - Enables SMDZ:ZIP ratio (0.57) quantification for patient compliance assessment in ANDA submissions - Supplied with full characterization data compliant with regulatory guidelines

Molecular Formula C22H25ClN4OS
Molecular Weight 429 g/mol
CAS No. 194280-91-6
Cat. No. B147803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Methyldihydroziprasidone
CAS194280-91-6
Synonyms6-Chloro-1,3-dihydro-5-[2-[4-[imino[2-(methylthio)phenyl]methyl]-1-piperazinyl]ethyl]-2H-indol-2-one;  1-[2-(6-Chloro-2,3-dihydro-2-oxo-1H-indol-5-yl)ethyl]-4-[imino[2-(methylthio)phenyl]methyl]-piperazine
Molecular FormulaC22H25ClN4OS
Molecular Weight429 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=N)N2CCN(CC2)CCC3=C(C=C4C(=C3)CC(=O)N4)Cl
InChIInChI=1S/C22H25ClN4OS/c1-29-20-5-3-2-4-17(20)22(24)27-10-8-26(9-11-27)7-6-15-12-16-13-21(28)25-19(16)14-18(15)23/h2-5,12,14,24H,6-11,13H2,1H3,(H,25,28)
InChIKeyNHUDBVVEHOSVCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview and Analytical Role of S-Methyldihydroziprasidone


S-Methyldihydroziprasidone (SMDZ) is a major circulating and excretory metabolite of the atypical antipsychotic ziprasidone [1]. Formed through a two-step process involving aldehyde oxidase-catalyzed reduction of the benzisothiazole ring to dihydroziprasidone, followed by thiol methyltransferase-mediated methylation [2], this compound retains pharmacological activity at key neurotransmitter receptors [3]. It is not commercially available as a therapeutic agent but serves as a critical reference standard for analytical method development, therapeutic drug monitoring, and metabolism studies [4].

Why Generic Substitution Is Not Feasible


S-Methyldihydroziprasidone cannot be generically substituted by other ziprasidone metabolites or related compounds due to its distinct metabolic origin and quantitative pharmacokinetic profile. As a metabolite, it is not interchangeable with the parent drug ziprasidone, which has a different receptor binding profile and clinical indication [1]. Furthermore, its formation is uniquely dependent on the sequential action of aldehyde oxidase and thiol methyltransferase [2], a pathway not shared by other antipsychotics. This specificity underpins its use as a reference standard in bioanalytical assays, where accurate quantification is essential for therapeutic drug monitoring [3].

Quantified Differentiation from Ziprasidone and Other Metabolites


Distinct Metabolic Formation Kinetics

The formation of S-methyldihydroziprasidone from its immediate precursor dihydroziprasidone is catalyzed by thiol methyltransferase, displaying a KM of 14 µM and Vmax of 0.032 nmol/min/mg protein in human liver microsomes [1]. This contrasts with the preceding reduction of ziprasidone to dihydroziprasidone, which is catalyzed by aldehyde oxidase with a KM of 3.9 µM and Vmax of 0.24 nmol/min/mg protein [1]. These distinct kinetic parameters underscore the sequential, enzyme-specific nature of SMDZ formation, which is not observed for other ziprasidone metabolites such as the sulfoxide or sulfone derivatives [2].

Drug Metabolism Enzyme Kinetics In Vitro ADME

Consistent Serum Concentration Ratio to Parent Drug

In a therapeutic drug monitoring study of 121 patients receiving ziprasidone, the median dose-normalized serum concentration ratio of S-methyldihydroziprasidone (SMDZ) to ziprasidone (ZIP) was 0.57, with an interquartile range of 0.42 to 0.79 [1]. This ratio is a stable biomarker of ziprasidone metabolism and is significantly different from the parent drug's concentration, which had a median dose-normalized concentration of 1.13 nmol L⁻¹ mg⁻¹ d⁻¹ compared to 0.62 nmol L⁻¹ mg⁻¹ d⁻¹ for SMDZ [1]. This quantitative relationship is not observed for other antipsychotics or their metabolites, making SMDZ a unique analyte for assessing patient compliance and metabolic status.

Therapeutic Drug Monitoring Pharmacokinetics Clinical Pharmacology

Resilience to Aldehyde Oxidase Inhibitors

In vitro screening of 36 known aldehyde oxidase inhibitors revealed that only ketoconazole, ondansetron, and tamoxifen inhibited the conversion of ziprasidone to S-methyldihydroziprasidone, while the vast majority showed no effect [1]. This contrasts with the well-documented inhibition of aldehyde oxidase-mediated oxidation reactions by many of these same compounds [2]. Specifically, the reductive metabolism of ziprasidone to SMDZ is less susceptible to inhibition than oxidative pathways, highlighting a unique metabolic resilience that is not shared by other antipsychotics primarily metabolized by cytochrome P450 enzymes [3].

Drug-Drug Interactions Metabolic Stability Pharmacokinetics

Unique Mass Spectrometric Signature

The structure of S-methyldihydroziprasidone (M9) was unambiguously confirmed by comparing its LC/MS retention time and mass spectral data with a synthetic standard, distinguishing it from other ziprasidone metabolites such as the sulfoxide (M6) and sulfone derivatives [1]. This structural confirmation is critical for bioanalytical method development, as SMDZ exhibits distinct chromatographic and mass spectrometric behavior compared to ziprasidone and its other metabolites, which are typically formed via oxidation rather than reduction and methylation [2].

Bioanalysis Metabolite Identification LC-MS/MS

Interindividual Variability in Serum Levels

The overall coefficient of variation for dose-normalized serum concentrations of S-methyldihydroziprasidone was 56% among 121 patients, slightly lower than the 62% variation observed for the parent drug ziprasidone [1]. This high interindividual variability underscores the importance of using SMDZ reference standards in therapeutic drug monitoring to account for patient-specific factors affecting metabolism, such as genetic polymorphisms in aldehyde oxidase and thiol methyltransferase [2].

Pharmacogenomics Therapeutic Drug Monitoring Population Pharmacokinetics

Major Contribution to Drug Clearance

In humans, approximately two-thirds of the metabolic clearance of ziprasidone proceeds through the reductive pathway that yields S-methyldihydroziprasidone [1]. This is in stark contrast to the clearance of other atypical antipsychotics, which are primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 [2]. The predominance of the SMDZ pathway makes this metabolite a crucial marker for understanding ziprasidone pharmacokinetics and for developing in vitro-in vivo extrapolation (IVIVE) models.

Drug Clearance Metabolic Fate Pharmacokinetic Modeling

Optimal Procurement and Application Scenarios


LC-MS/MS Method Development and Validation

Given its structurally confirmed identity [1] and distinct chromatographic and mass spectrometric properties relative to other ziprasidone metabolites [2], S-methyldihydroziprasidone is an essential reference standard for developing and validating LC-MS/MS methods. This is particularly critical for laboratories conducting therapeutic drug monitoring, where the SMDZ:ZIP ratio of 0.57 [3] must be accurately quantified to assess patient compliance and metabolic status.

In Vitro Metabolism and Drug-Drug Interaction Studies

The unique two-step enzymatic formation of SMDZ [1] and its relative insensitivity to aldehyde oxidase inhibitors [2] make it a valuable probe for studying non-CYP mediated metabolic pathways. Researchers investigating the role of aldehyde oxidase and thiol methyltransferase in drug metabolism can use SMDZ as a model substrate to evaluate enzyme activity and potential drug-drug interactions, leveraging the established kinetic parameters (KM = 14 µM; Vmax = 0.032 nmol/min/mg) [1].

Pharmacokinetic and Bioequivalence Study Reference

Because SMDZ accounts for approximately two-thirds of ziprasidone's metabolic clearance [1], it is a key analyte in pharmacokinetic studies and bioequivalence trials. Accurate quantification of SMDZ, using a validated reference standard, is essential for establishing bioequivalence between different ziprasidone formulations, as the metabolite's exposure is a major determinant of overall drug clearance [2].

Quality Control and Impurity Profiling

As a major circulating metabolite, S-methyldihydroziprasidone may be present as a related substance or impurity in ziprasidone active pharmaceutical ingredients (APIs) and finished dosage forms. Procurement of SMDZ reference standards is therefore crucial for quality control laboratories to monitor impurity levels and ensure compliance with pharmacopeial standards, leveraging its unambiguous structural confirmation [1] for accurate identification and quantification.

Technical Documentation Hub

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